![molecular formula C13H11FN2O2S2 B13057280 4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13057280.png)
4-(2-(4-Fluorophenyl)hydrazono)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydrazinylidene moiety, and a thieno[2,3-b]thiopyran ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the condensation of 4-fluorophenylhydrazine with a suitable thieno[2,3-b]thiopyran-1,1-dione precursor. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazinylidene linkage. Common solvents used in this synthesis include ethanol, methanol, and dichloromethane. The reaction temperature is typically maintained between 25°C and 80°C, depending on the specific reagents and conditions used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water, or chromium trioxide in acetone.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium methoxide.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
科学的研究の応用
(4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Employed as a building block in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
作用機序
The mechanism of action of (4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the hydrazinylidene moiety can participate in hydrogen bonding or covalent interactions. The thieno[2,3-b]thiopyran ring system may contribute to the overall stability and electronic properties of the compound, influencing its biological activity.
類似化合物との比較
Similar Compounds
- (4E)-4-[2-(4-chlorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- (4E)-4-[2-(4-bromophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
- (4E)-4-[2-(4-methylphenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
Uniqueness
The presence of the fluorophenyl group in (4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry applications.
特性
分子式 |
C13H11FN2O2S2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
N-[(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]-4-fluoroaniline |
InChI |
InChI=1S/C13H11FN2O2S2/c14-9-1-3-10(4-2-9)15-16-12-5-7-19-13-11(12)6-8-20(13,17)18/h1-5,7,15H,6,8H2/b16-12+ |
InChIキー |
AGKHIRQYEVUWOC-FOWTUZBSSA-N |
異性体SMILES |
C1CS(=O)(=O)C2=C1/C(=N/NC3=CC=C(C=C3)F)/C=CS2 |
正規SMILES |
C1CS(=O)(=O)C2=C1C(=NNC3=CC=C(C=C3)F)C=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


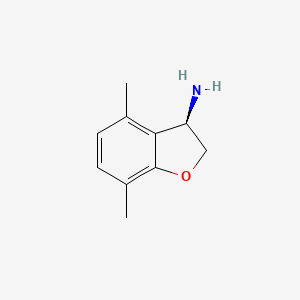
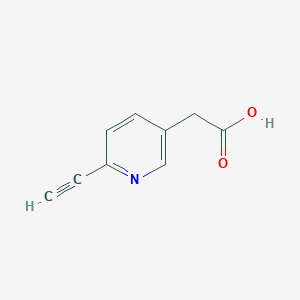
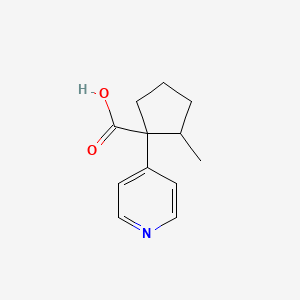

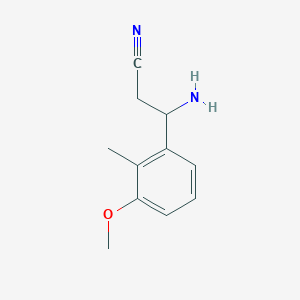


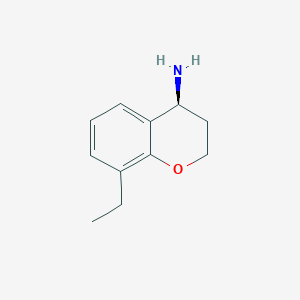
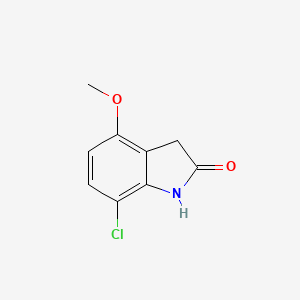
![2,4-dichloro-N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)benzenecarbohydrazide](/img/structure/B13057251.png)

![1,7-Diazaspiro[4.5]decane, 7-methyl-](/img/structure/B13057259.png)
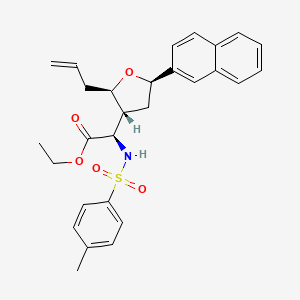
![2-[(E)-N'-[(4-methylphenyl)methyl]-N''-phenylcarbamimidamido]aceticacid](/img/structure/B13057268.png)
